molecular formula C22H16BrNO4S B2589386 [4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114659-78-7

[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2589386
CAS No.: 1114659-78-7
M. Wt: 470.34
InChI Key: VDWNSZDGSIHKHW-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazine sulfone family, characterized by a 1,4-benzothiazin-2-yl core with a 1,1-dioxide (sulfone) group. The 3-bromophenyl substituent at position 4 and the 4-methoxyphenyl methanone group at position 2 define its structural uniqueness. The sulfone group enhances electron-withdrawing properties, while the bromine and methoxy groups influence steric and electronic interactions.

Properties

IUPAC Name

[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO4S/c1-28-18-11-9-15(10-12-18)22(25)21-14-24(17-6-4-5-16(23)13-17)19-7-2-3-8-20(19)29(21,26)27/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWNSZDGSIHKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone is a complex organic molecule belonging to the benzothiazine family. Its unique structural features, including a benzothiazine core and various functional groups, suggest potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Structural Characteristics

The molecular structure of the compound can be described as follows:

  • Core Structure : Benzothiazine
  • Substituents :
    • Bromophenyl group
    • Methoxyphenyl group
    • Dioxido moiety

These features contribute to its reactivity and potential interactions with biological systems.

Biological Activities

Research indicates that compounds similar to 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone exhibit a range of biological activities:

  • Antimicrobial Activity : Many benzothiazine derivatives have demonstrated antimicrobial properties. This compound's structural features may enhance its efficacy against various pathogens.
  • Anticancer Properties : Several studies have indicated that benzothiazine derivatives can inhibit cancer cell proliferation. The presence of the dioxido group may contribute to its potential anticancer mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for disease progression.

The biological activity of this compound can be attributed to its interactions at the molecular level:

  • Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to increase ROS levels in target cells, leading to apoptosis in cancer cells .
  • Allosteric Inhibition : The compound may bind to allosteric sites on enzymes, disrupting their function and affecting metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Table 1: Summary of Biological Activities

Compound NameStructural FeaturesBiological Activity
Benzothiazole DerivativesContains benzothiazole coreAntimicrobial, anticancer
Piperidine DerivativesIncorporates piperidine ringAnalgesic properties
ThiosemicarbazonesRelated sulfur-containing compoundsAntiviral and anticancer properties

Study Example

A study focused on the synthesis and evaluation of various benzothiazine derivatives demonstrated significant cytotoxicity against human cancer cell lines. The compounds were tested using the MTT assay, revealing IC50 values below 10 μM for some derivatives .

Comparison with Similar Compounds

Positional Isomers: Bromophenyl Substitution

  • 4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone () Key Difference: Bromine at the para position of the phenyl ring vs. meta in the target compound. Synthesis: Similar sulfone-forming oxidation steps are likely used, but regioselective bromination would differ.

Substituent Variation on the Benzothiazin Core

  • (3-Bromophenyl)(7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl)methanone (CAS 880169-92-6; ) Key Differences: Additional 7-ethoxy and 3-methyl groups on the benzothiazin ring. Impact: The ethoxy group increases hydrophilicity, while the methyl group may enhance metabolic stability by blocking oxidative sites. Applications: Such modifications are common in drug design to optimize pharmacokinetics.

Heterocyclic Core Modifications

  • (4-(4-Fluorophenyl)thiazol-2-yl)(4-methoxyphenyl)methanone (4j; ) Key Difference: Thiazole ring replaces benzothiazin sulfone. The absence of the sulfone group reduces electron-withdrawing effects, which could diminish binding to electrophilic targets. Synthetic Yield: 60% (vs. unspecified for the target compound), suggesting similar coupling efficiency.

Spirocyclic Analogues

  • (4-Bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)methanone (CAS 1223573-47-4; ) Key Difference: Spiro-azetidine ring replaces benzothiazin. The azetidine ring introduces basicity, which may enhance solubility in acidic environments. Biological Relevance: Similar spiro structures in compounds like AZD1979 () demonstrate improved pharmacokinetics due to balanced lipophilicity and solubility.

Melting Points and Solubility

  • Thiazole Derivatives () : Melting points correlate with substituent polarity; e.g., 4j (128–130°C) vs. 4q (102–104°C) with a biphenyl group.

Crystallographic Data

  • (2-Bromophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone (): Crystal System: Monoclinic, P2₁/c. Hydrogen Bonding: Intramolecular O–H···O and intermolecular C–H···O interactions stabilize the structure. Comparison: The target compound lacks a hydroxy group, likely reducing hydrogen-bonding capacity and altering packing efficiency.

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